Cas no 1803784-78-2 (4,5-Dibromo-2-fluorobenzyl alcohol)

4,5-Dibromo-2-fluorobenzyl alcohol 化学的及び物理的性質
名前と識別子
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- 4,5-Dibromo-2-fluorobenzyl alcohol
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- インチ: 1S/C7H5Br2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2
- InChIKey: OANRWDQDNVDART-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C(CO)=C1)F)Br
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- トポロジー分子極性表面積: 20.2
4,5-Dibromo-2-fluorobenzyl alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013016921-500mg |
4,5-Dibromo-2-fluorobenzyl alcohol |
1803784-78-2 | 97% | 500mg |
839.45 USD | 2021-06-25 | |
Alichem | A013016921-1g |
4,5-Dibromo-2-fluorobenzyl alcohol |
1803784-78-2 | 97% | 1g |
1,475.10 USD | 2021-06-25 | |
Alichem | A013016921-250mg |
4,5-Dibromo-2-fluorobenzyl alcohol |
1803784-78-2 | 97% | 250mg |
504.00 USD | 2021-06-25 |
4,5-Dibromo-2-fluorobenzyl alcohol 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
4,5-Dibromo-2-fluorobenzyl alcoholに関する追加情報
4,5-Dibromo-2-fluorobenzyl Alcohol: A Comprehensive Overview
4,5-Dibromo-2-fluorobenzyl alcohol, also known by its CAS number CAS No. 1803784-78-2, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzyl alcohol moiety substituted with bromine and fluorine atoms at specific positions. The presence of these halogen substituents imparts distinct chemical and physical properties to the molecule, making it a valuable compound in research and industrial settings.
The synthesis of 4,5-dibromo-2-fluorobenzyl alcohol typically involves multi-step reactions, often starting from bromobenzene derivatives. The strategic introduction of fluorine and bromine atoms at the 2-, 4-, and 5-positions of the benzene ring requires precise control over reaction conditions to ensure high purity and yield. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and enhancing scalability for industrial applications.
One of the most notable applications of this compound is in the field of drug discovery. The halogen substituents on the benzene ring are known to influence the pharmacokinetic properties of molecules, such as absorption, distribution, metabolism, and excretion (ADME). Researchers have explored the use of 4,5-dibromo-2-fluorobenzyl alcohol as a building block for developing bioactive compounds with potential therapeutic applications. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities in preclinical models.
In addition to its role in pharmaceuticals, 4,5-dibromo-2-fluorobenzyl alcohol has found utility in materials science. Its ability to undergo various functional group transformations makes it an ideal precursor for synthesizing advanced materials such as polymers and nanomaterials. Recent research has highlighted its potential as a monomer for constructing stimuli-responsive polymers, which can find applications in sensors and drug delivery systems.
The chemical stability of CAS No. 1803784-78-2 is another key attribute that makes it suitable for demanding environments. Its resistance to oxidation and hydrolysis under certain conditions ensures its reliability in long-term storage and transportation. Furthermore, the compound's solubility profile has been extensively studied, providing insights into its compatibility with various solvents used in organic synthesis.
From an environmental perspective, understanding the fate and behavior of 4,5-dibromo-2-fluorobenzyl alcohol in ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have focused on its biodegradation pathways under aerobic and anaerobic conditions. These investigations are essential for developing sustainable practices that minimize ecological risks associated with its use.
In conclusion, 4,5-dibromo-2-fluorobenzyl alcohol (CAS No. 1803784-78-2) stands out as a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with ongoing advancements in synthesis techniques and application development, position it as a key player in modern chemical research and industry.
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